molecular formula C13H18N4O B7492629 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide

Cat. No. B7492629
M. Wt: 246.31 g/mol
InChI Key: SEWUZTWDSHAJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide is a selective inhibitor of the PKC family of enzymes. PKC plays a critical role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.

Advantages and Limitations for Lab Experiments

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKC family of enzymes, which makes it a valuable tool for studying the role of PKC in cellular processes. However, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide. One area of interest is the development of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In addition, further studies are needed to better understand the mechanism of action of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide and its potential side effects. Finally, the development of more potent and selective inhibitors of PKC may lead to the discovery of new therapeutic agents for a wide range of diseases.

Synthesis Methods

The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide involves several steps, including the preparation of the pyrazolopyridine core and the attachment of the amide side chain. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been described in detail in several research papers.

Scientific Research Applications

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.

properties

IUPAC Name

N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-5-8(2)13(18)15-10-6-11-9(3)16-17(4)12(11)14-7-10/h6-8H,5H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWUZTWDSHAJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC2=C(N=C1)N(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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